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6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
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Overview
Description
6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine is a synthetic compound known for its interesting biological properties. It is a member of the quinoline family, which is a class of heterocyclic aromatic organic compounds. The molecular formula of this compound is C20H22N2O5, and it has a molecular weight of 370.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Diethoxy and Trimethoxy Groups: The diethoxy and trimethoxy groups are introduced through etherification reactions. This involves the reaction of the quinoline core with ethyl iodide and trimethyl orthoformate in the presence of a base like potassium carbonate.
Amination: The final step involves the introduction of the amine group at the 4-position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
GAK Inhibition
GAK inhibitors are of significant interest in cancer research. The compound has been identified as a potent GAK inhibitor, which plays a crucial role in cell cycle regulation and has implications for cancer treatment. Inhibiting GAK can lead to the suppression of tumor growth by disrupting the cell cycle progression.
Case Study:
A study published in ChemMedChem detailed the synthesis and evaluation of various 4-anilinoquinolines, including 6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine. The results indicated that this compound exhibited strong inhibitory activity against GAK, leading to decreased proliferation of cancer cells in vitro .
Antiviral Activity
Research has also suggested that compounds similar to this compound may exhibit antiviral properties. The mechanism involves interference with viral replication processes.
Medicinal Chemistry Applications
The compound's structural characteristics make it a valuable scaffold for medicinal chemistry. The presence of multiple methoxy groups enhances lipophilicity and bioavailability, which are critical for drug development.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the quinoline structure can lead to variations in biological activity. For instance:
- Methoxy Substituents : Increase solubility and improve pharmacokinetic properties.
- Quinoline Core : Essential for maintaining biological activity as evidenced by numerous studies focusing on quinoline derivatives.
Summary of Findings
Mechanism of Action
The mechanism of action of 6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
- 6,7-dimethoxyquinoline
- 3,4,5-trimethoxyphenyl derivatives
Uniqueness
6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine is unique due to the presence of both diethoxy and trimethoxy groups, which contribute to its distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications .
Biological Activity
6,7-Diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine is a synthetic compound notable for its diverse biological activities, particularly its role as an inhibitor of cyclin G-associated kinase (GAK). This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H26N2O5
- Molecular Weight : 398.5 g/mol
- CAS Number : 1324092-23-0
The compound features a quinoline structure with two ethoxy groups at the 6 and 7 positions and a trimethoxyphenyl group attached to the nitrogen atom of the amine. This unique structure contributes to its biological activity and selectivity.
This compound primarily functions as a selective inhibitor of GAK. It exhibits an IC50 value of 56 nM , indicating high potency against this kinase. Additionally, it shows weaker inhibitory effects on other kinases such as AAK1 and BMP2K, with IC50 values of 28 μM and 63 μM , respectively .
Binding Affinity
The compound binds selectively to GAK with a dissociation constant (Ki) of 0.54 nM , suggesting strong affinity and potential for therapeutic applications. Its interactions with other kinases like RIPK2 may indicate off-target effects that require further investigation.
Biological Activity Overview
The biological activities associated with this compound include:
- Cancer Therapeutics : As a GAK inhibitor, it plays a crucial role in modulating pathways involved in cancer cell proliferation and survival.
- Kinase Inhibition : The compound's selectivity for GAK over other kinases positions it as a promising candidate for targeted cancer therapies.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
Compound Name | Molecular Formula | Key Activity |
---|---|---|
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine | C20H22N2O5 | Kinase inhibition |
7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | C21H24N2O5 | Anticancer activity |
6-Methyl-N-(3-methoxyphenyl)quinolin-4-amine | C19H19N2O3 | Antiproliferative effects |
This table illustrates that while several compounds exhibit kinase inhibition properties, the specific combination of substituents in this compound enhances its selectivity and potency against GAK compared to others.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : Research indicates that the compound effectively inhibits GAK activity in vitro and has potential implications for cancer treatment strategies targeting related pathways .
- Toxicity Profiles : A study utilizing machine learning methods assessed the toxicity profiles of various quinoline derivatives. It was found that modifications at the 6 and 7 positions significantly influenced toxicity outcomes while maintaining efficacy against target kinases .
- Antiproliferative Effects : The compound has shown promise in reducing cell viability in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6,7-diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C22H26N2O5/c1-6-28-18-12-15-16(8-9-23-17(15)13-19(18)29-7-2)24-14-10-20(25-3)22(27-5)21(11-14)26-4/h8-13H,6-7H2,1-5H3,(H,23,24) |
InChI Key |
BUEYVAWGJRYUHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1OCC)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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